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Introduction

Cesium antimonide (Cs3Sb) is a semiconductor material of significant interest, particularly in
the field of photocathodes due to its high quantum efficiency in the visible light spectrum.[1]
Two critical parameters that govern its photoemissive properties are the work function (®) and
the electron affinity (x). The work function represents the minimum energy required to remove
an electron from the material's surface to a point in a vacuum. The electron affinity is the
energy released when an electron is added to a neutral atom or molecule to form a negative
ion. In the context of semiconductors, it is the energy difference between the vacuum level and
the bottom of the conduction band. A low work function and a low electron affinity are desirable
for efficient electron emission.

This technical guide provides a comprehensive overview of the work function and electron
affinity of cesium antimonide, including a compilation of reported values, detailed
experimental protocols for their determination, and a visual representation of the experimental
workflow.

Quantitative Data Summary
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The work function and electron affinity of cesium antimonide can vary depending on factors

such as the fabrication method, substrate, surface stoichiometry, and the presence of any

coatings. The following table summarizes a range of reported values from various experimental

and theoretical studies.

Property

Reported Value
(eV)

Measurement/Calc
. Reference
ulation Method

Density Functional

Work Function (®) 2.01 [2]
Theory (DFT)
uantum Efficienc
~2.20 ? ) Y [2]
Extrapolation
1.8+0.1 Photoelectric Method
Contact Potential
15-1.6 )
Difference
1.3-15 Thermionic Emission
Photoemission
15-1.6 ) [3]
Electron Microscopy
1.9 Photoemission Model [4]
Electron Affinity (x) 0.45 - [5]
Photoelectron
0.4 [6]
Spectroscopy
0.45 - [6]
Band Gap (EQ) 1.6 - [5]

Experimental Protocols

The determination of the work function and electron affinity of cesium antimonide involves two

main stages: the fabrication of the Cs3Sb thin film and the subsequent measurement of its

electronic properties.
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Fabrication of Cesium Antimonide (Cs3Sh)
Photocathodes

A common method for producing high-quality Cs3Sb thin films is through co-evaporation in an
ultra-high vacuum (UHV) environment.

Protocol for Cs3Sb Thin Film Fabrication by Co-evaporation:
o Substrate Preparation:

o Select a suitable substrate, such as single crystal strontium titanate (STO) for atomically
smooth films.[3]

o Degrease the substrate in an acetone bath.

o Perform an in-situ heat cleaning of the substrate at high temperatures (e.g., 450 °C) to
remove contaminants.[7]

e Antimony (Sb) Deposition:
o Heat the substrate to a specific temperature (e.g., 130 °C).[1]

o Deposit a thin layer of antimony (e.g., 100 A) onto the substrate from an evaporative
source at a controlled rate (e.g., 0.2 A/s).[1]

e Cesium (Cs) Deposition and Film Formation:

o While the substrate is still heated, evaporate cesium onto the antimony layer at a
controlled rate (e.g., 0.1-0.2 A/s).[1]

o Monitor the quantum efficiency (QE) of the forming film in real-time using a light source
(e.g., a 532 nm laser).

o Continue cesium deposition until the QE reaches a peak value and then starts to
decrease, indicating the formation of the stoichiometric Cs3Sb compound.[1]

o Allow the substrate to cool down after the initial cesium deposition to optimize the film
quality.[1]
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* In-situ Characterization (Optional but Recommended):

o Utilize techniques like Reflection High-Energy Electron Diffraction (RHEED) to monitor the
crystallinity and surface structure of the film during growth.[8]

o Employ X-ray Photoelectron Spectroscopy (XPS) to verify the chemical composition and
stoichiometry of the film.

Measurement of Work Function and Electron Affinity

Several technigues can be employed to measure the work function and electron affinity of the
fabricated Cs3Sb films.

UPS is a powerful technique for directly measuring the work function and the valence band
maximum, which is essential for determining the electron affinity.[9]

Experimental Protocol for UPS Measurement:
o Sample Introduction and Preparation:

o Transfer the fabricated Cs3Sb film into the UHV analysis chamber of the UPS system
without breaking vacuum to prevent surface contamination.

o Apply a negative bias voltage to the sample to overcome the spectrometer's work function
and allow for the detection of low-energy secondary electrons.[10]

o Data Acquisition:

o Irradiate the sample with a monochromatic UV light source, typically a helium discharge
lamp (He |, 21.22 eV).[11]

o Measure the kinetic energy distribution of the emitted photoelectrons using a
hemispherical energy analyzer.[12]

o Record the full photoelectron spectrum, paying close attention to the secondary electron
cutoff (SEC) at the low kinetic energy end and the Fermi level edge at the high kinetic
energy end.
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» Data Analysis to Determine Work Function (®):

o The work function is calculated from the width of the photoelectron spectrum using the
following equation: @ = hv - (E_kin,max - E_kin,min) where hv is the photon energy,
E_kin,max is the kinetic energy at the Fermi level, and E_kin,min is the kinetic energy at
the secondary electron cutoff.[13]

o The secondary electron cutoff is identified by a sharp drop in the intensity of the spectrum
at low kinetic energies.[14]

o Data Analysis to Determine Electron Affinity (X):

o The electron affinity is determined using the following relationship: x = ® - Eg where @ is
the measured work function and Eg is the bandgap of Cs3Sb (approximately 1.6 eV).[5]

o The position of the valence band maximum (VBM) can also be determined from the UPS
spectrum. The electron affinity can then be calculated as: x = hv - W - E_VBM where W is
the spectral width and E_VBM is the energy of the valence band maximum relative to the
Fermi level.

KPFM is a non-contact scanning probe technique that maps the surface potential and can be
used to determine the work function with high spatial resolution.[15]

Experimental Protocol for KPFM Measurement:
e Instrument Setup and Calibration:

o Use a conductive AFM tip with a known work function.

o Calibrate the KPFM system using a reference sample with a well-defined work function.
e Sample Mounting and Measurement:

o Mount the Cs3Sb sample in the KPFM.

o Apply an AC voltage to the AFM tip, causing it to oscillate.
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o ADC bias is applied between the tip and the sample to nullify the electrostatic force
between them. This DC bias is equal to the contact potential difference (CPD).

o Data Analysis to Determine Work Function (®):

o The work function of the sample (®_sample) is calculated from the measured CPD and
the known work function of the tip (@ _tip) using the equation: V_CPD = (& _tip -
®_sample) / e where e is the elementary charge.[16]

This method involves measuring the electron emission from a heated sample to determine its

work function.
Experimental Protocol for Thermionic Emission Measurement:
o Experimental Setup:

o Place the Cs3Sb sample (cathode) in a vacuum chamber with a collector electrode

(anode).
o Heat the cathode to a known temperature.
o Apply a voltage between the cathode and anode to collect the emitted electrons.
o Data Acquisition:
o Measure the thermionic emission current density (J) as a function of temperature (T).
» Data Analysis to Determine Work Function (®):

o Plot the measured data according to the Richardson-Dushman equation: In(J/T"2) = In(A)
- ® / (kT) where A is the Richardson constant and k is the Boltzmann constant.

o The work function (®) can be determined from the slope of the resulting linear plot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of
cesium antimonide to determine its work function and electron affinity.
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Workflow for Determining Work Function and Electron Affinity of Cs3Sb
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Caption: Experimental workflow for Cs3Sb fabrication and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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